molecular formula C19H15FN4O B7703215 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

Cat. No. B7703215
M. Wt: 334.3 g/mol
InChI Key: APPTUUYUZJKDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various disease processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide is that it is a small molecule, which makes it easier to synthesize and study in the laboratory. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design targeted experiments.

Future Directions

There are several future directions for research on N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, more research is needed to fully understand its mechanism of action and to design more targeted experiments to study its effects.

Synthesis Methods

The synthesis of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide involves a series of chemical reactions. The starting material is 4-fluoroaniline, which is first reacted with 1-ethyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid to form an amide. This amide is then further reacted with various reagents to form the final product.

Scientific Research Applications

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including as an anticancer agent, an anti-inflammatory agent, and a potential treatment for Alzheimer's disease.

properties

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-2-24-18-15(11-13-5-3-4-6-16(13)21-18)17(23-24)22-19(25)12-7-9-14(20)10-8-12/h3-11H,2H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPTUUYUZJKDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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